4-Bromo-8-methyl-1,5-naphthyridine

Catalog No.
S821030
CAS No.
1432323-27-7
M.F
C9H7BrN2
M. Wt
223.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-8-methyl-1,5-naphthyridine

CAS Number

1432323-27-7

Product Name

4-Bromo-8-methyl-1,5-naphthyridine

IUPAC Name

4-bromo-8-methyl-1,5-naphthyridine

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

InChI

InChI=1S/C9H7BrN2/c1-6-2-4-12-9-7(10)3-5-11-8(6)9/h2-5H,1H3

InChI Key

RCWVZPCMTYJNGG-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC=C1)C(=CC=N2)Br

Canonical SMILES

CC1=C2C(=NC=C1)C(=CC=N2)Br

4-Bromo-8-methyl-1,5-naphthyridine is a heterocyclic organic compound characterized by a bromine atom at the 4-position and a methyl group at the 8-position of the naphthyridine ring system. Its molecular formula is C9H7BrN2C_9H_7BrN_2 with a molecular weight of approximately 223.07 g/mol. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry, particularly as potential drug candidates .

The chemical reactivity of 4-bromo-8-methyl-1,5-naphthyridine is influenced by its electron-rich naphthyridine framework. This allows for various electrophilic substitution reactions where the bromine atom can be substituted by nucleophiles, facilitating the introduction of different functional groups. Such modifications can enhance its biological activity and broaden its applications in synthetic organic chemistry

Research indicates that 4-bromo-8-methyl-1,5-naphthyridine exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: Preliminary studies suggest effectiveness against various bacterial strains.
  • Cytochrome P450 Enzyme Inhibitor: Specifically, it has shown inhibition of the CYP1A2 enzyme, which plays a crucial role in drug metabolism .

These properties highlight its potential utility in pharmaceutical applications.

Several synthetic routes have been developed for the preparation of 4-bromo-8-methyl-1,5-naphthyridine. Common methods include:

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